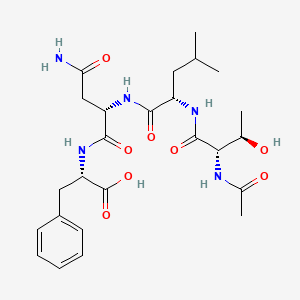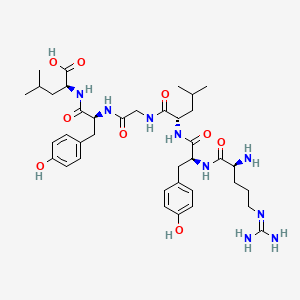
Carbamic acid, hydroxymethyl-, ethyl ester
Übersicht
Beschreibung
Carbamic acid, hydroxymethyl-, ethyl ester is a chemical compound that is related to a class of compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and intermediates in chemical synthesis.
Synthesis Analysis
The synthesis of carbamic acid derivatives, such as hydroxymethyl-, ethyl ester, can be achieved through several methods. One approach involves the use of N-benzyloxycarbamate derivatives, which react with stabilized carbon nucleophiles to produce functionalized protected hydroxamic acids in good to excellent yields . This method demonstrates the versatility of carbamate chemistry in creating complex molecules with potential applications in metal binding and therapeutic agents.
Molecular Structure Analysis
The molecular structure of carbamic acid derivatives can be elucidated using various spectroscopic techniques. For instance, the compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was characterized by FT-NMR and FT-IR spectroscopy, and its crystal structure was determined through single crystal X-ray diffraction studies . These analyses provide detailed information about the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity.
Chemical Reactions Analysis
Carbamic acid esters can participate in a variety of chemical reactions. For example, carbamic acid 2-trimethylsilylethyl ester has been used as an ammonia equivalent in the palladium-catalyzed amination of aryl halides, allowing for the preparation of anilines with sensitive functional groups . Additionally, the thermolysis of ethyl esters of certain carbamic acid derivatives can lead to the formation of complex heterocyclic compounds . These reactions highlight the reactivity of carbamic acid esters and their utility in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamic acid esters are influenced by their molecular structure. For instance, the crystal packing and thermal stability of a carbamic acid ester were studied using X-ray diffraction, DSC, and TGA, revealing insights into the compound's solid-state behavior and thermal decomposition . Moreover, ethyl carbamate, a related compound, has been extensively studied due to its occurrence in foods and beverages and its classification as a probable human carcinogen . Understanding the properties of these compounds is essential for assessing their safety and for developing methods to control their levels in consumer products.
Wissenschaftliche Forschungsanwendungen
Genotoxic and Carcinogenic Studies
Carbamic acid, hydroxymethyl-, ethyl ester, has been examined in scientific research for its ability to induce sister chromatid exchanges (SCEs) in various cell types, such as alveolar macrophages, bone marrow, and regenerating liver cells of mice. The studies aimed to understand its genotoxicity and potential carcinogenicity. For instance, Cheng, Conner, and Alarie (1981) found that the relative potencies of different carbamates in inducing SCE corresponded to their previously described activities for the induction of lung adenomas in mice, suggesting a possible link between SCE induction and carcinogenicity (Cheng, Conner, & Alarie, 1981).
Food and Beverage Contamination
Research has also focused on the presence of ethyl carbamate (EC) or urethane, the ethyl ester of carbamic acid, in foods and beverages. Ethyl carbamate has been identified as genotoxic and carcinogenic to various species, including mice, rats, hamsters, and monkeys. Weber and Sharypov (2009) reviewed the occurrence of ethyl carbamate at low levels in many fermented foods and beverages, emphasizing its classification as a probable human carcinogen (Weber & Sharypov, 2009).
Synthesis and Stability Studies
The compound has been used in the synthesis of various labeled compounds, such as (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid phenyl ester, an investigational drug for Alzheimer's disease treatment. For example, Ciszewska et al. (1997) synthesized this compound using directed ortho-metallation methodology (Ciszewska et al., 1997). Hansen, Faarup, and Bundgaard (1991) evaluated carbamic acid esters as prodrug forms of dopaminergic drugs, analyzing their stability and potential for bioconversion (Hansen, Faarup, & Bundgaard, 1991).
Chelation and Metal Binding
Liu, Jacobs, and Gopalan (2009) developed a strategy for the preparation of hydroxamic acids using N-benzyloxy carbamic acid ethyl ester. This methodology is significant for chelation of hard metal ions like Fe(III), with applications in therapeutic, diagnostic, and separation chemistry (Liu, Jacobs, & Gopalan, 2009).
Antimicrobial Activity
A study by Zanatta et al. (2006) investigated the antimicrobial activity of new carbamic acid ethyl esters, demonstrating their potential in combating various microorganisms, including yeast-like fungi, bacteria, and algae (Zanatta et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl N-(hydroxymethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2-8-4(7)5-3-6/h6H,2-3H2,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXYFELJDAARCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198269 | |
| Record name | Carbamic acid, hydroxymethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, hydroxymethyl-, ethyl ester | |
CAS RN |
5027-16-7 | |
| Record name | Carbamic acid, (hydroxymethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5027-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl methylolcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, hydroxymethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (hydroxymethyl)-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL METHYLOLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K6KHS1VQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















